molecular formula C9H15N3O B13336548 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B13336548
M. Wt: 181.23 g/mol
InChI Key: SJINRQVBCWDRRG-UHFFFAOYSA-N
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Description

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclopentyloxy methyl substituent at the N1 position and an amine group at the C4 position.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(cyclopentyloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c10-8-5-11-12(6-8)7-13-9-3-1-2-4-9/h5-6,9H,1-4,7,10H2

InChI Key

SJINRQVBCWDRRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanol with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Unfortunately, information on the specific compound "1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine" is limited in the provided search results. However, the search results do provide information on pyrazole derivatives and related compounds, offering insights into their potential applications.

General Information on Pyrazoles
Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry .

Pharmaceutical Applications

  • Syk Inhibitors: Certain pyrazole derivatives, such as 7-(1h-pyrazol-4-yl)-1,6-naphthyridine compounds, are being investigated as Syk (spleen tyrosine kinase) inhibitors . Syk inhibitors may be useful in treating cancer, particularly heme malignancies like Non-Hodgkin's lymphomas (follicular, mantle cell, small lymphocytic lymphoma/chronic lymphocytic leukemia, Burkitt, and diffuse large B cell lymphomas) . They also show promise in treating inflammatory conditions involving B cells and diseases resulting from mast and basophil cell activation, including allergic and inflammatory diseases like urticaria, mastocytosis, atopic dermatitis, and autoimmune diseases .
  • CDK2 Inhibitors: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated potent CDK2 inhibitory activity . CDK2 is a target for developing new cancer treatments and overcoming resistance to CDK4/6 inhibitors . One compound, in particular, showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines and induced apoptosis in ovarian cancer cells .
  • Potential Drug Candidates: Pyrazole derivatives are explored as potential drug candidates for various therapeutic applications, including cancer treatment and neurological disorders.

Research and Industrial Applications

  • Building Blocks for Synthesis: Pyrazoles serve as building blocks for synthesizing complex organic molecules.
  • Ligands in Coordination Chemistry: They are used as ligands in coordination chemistry.
  • Material Development: Pyrazole derivatives are utilized in developing new materials like polymers and coatings due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituent at N1 Position Biological Activity/Application Molecular Weight (g/mol) Key Reference
1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine Cyclopentyloxy methyl Hypothesized kinase/TNF-α modulation ~237.3*
1-[(2-Piperidin-1-ylethyl)]-1H-pyrazol-4-amine 2-Piperidin-1-ylethyl Docking score: -7.0 kcal/mol (COVID-19) 208.3
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2,4-Bis(trifluoromethyl)phenyl methyl Intermediate for Ceapin-A7 synthesis 369.3
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl + cyclopropylamine Kinase inhibitor candidate 214.7
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Chloropyridin-4-yl methyl Unspecified therapeutic potential 208.6

*Calculated based on formula C₉H₁₅N₃O.

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, whereas the cyclopentyloxy group (electron-donating via ether oxygen) may alter charge distribution and hydrogen-bonding capacity .
  • Biological Relevance: Analogs with aromatic substituents (e.g., pyridinyl in ) show kinase inhibition, while alkyl/ether groups (e.g., cyclopentyloxy) are less explored but may improve metabolic stability .

Pharmacological and Physicochemical Properties

  • Activity Trends:
    • In TNF-α inhibitors (), replacing p-tolyl groups with bulkier substituents (e.g., trifluoromethyl) reduced activity, highlighting the importance of substituent electronic and steric profiles.
    • Docking scores of -7.0 kcal/mol for piperidinylethyl analogs () suggest strong binding affinity, though the target compound’s cyclopentyloxy group may require optimization for similar performance.

Biological Activity

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and possible anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine is C12H18N4OC_{12}H_{18}N_{4}O, with a molecular weight of approximately 218.30 g/mol. The unique cyclopentyloxy substitution enhances its hydrophobicity, which may improve its interaction with biological membranes and targets.

Antimicrobial Activity

Research indicates that 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine exhibits significant antimicrobial properties. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may exert these effects by inhibiting specific enzymes involved in inflammatory pathways, thus reducing inflammation-related symptoms.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine. A related compound demonstrated sub-micromolar antiproliferative activity against multiple cancer cell lines (GI50 = 0.127–0.560 μM), indicating that similar derivatives may also possess significant anticancer properties .

The mechanism of action for 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can influence cellular pathways related to inflammation and cancer proliferation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
4-Bromo-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amineC12H18BrN4OContains a bromine substituent which may alter biological activity
5-Methyl-1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amineC13H20N4OMethyl group at position 5 could influence binding affinity

The table above illustrates how the structural variations in similar compounds can affect their biological activities and pharmacokinetic properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against specific bacterial strains, emphasizing the need for further exploration into their mechanisms and potential as therapeutic agents.
  • Anti-inflammatory Mechanisms : Research indicated that compounds similar to 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine could inhibit enzymes linked to inflammatory responses, providing a basis for developing new anti-inflammatory drugs .
  • Anticancer Activity : A recent investigation into related pyrazole derivatives revealed potent CDK2 inhibitory activity, suggesting that these compounds may be developed into targeted cancer therapies .

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